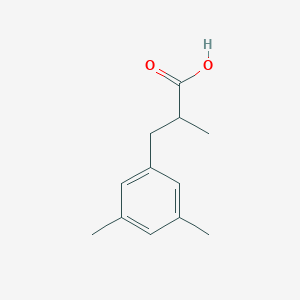

3-(3,5-Dimethylphenyl)-2-methylpropanoic acid

Description

Contextualization within Carboxylic Acid Chemistry

3-(3,5-Dimethylphenyl)-2-methylpropanoic acid is a member of the carboxylic acid family, a class of organic compounds characterized by the presence of a carboxyl functional group (-COOH). This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. The presence of this functional group imparts several key chemical properties.

Carboxylic acids are known for their acidity, which arises from the ability of the hydroxyl proton to be donated. They are generally weak acids compared to mineral acids. The carboxyl group is polar and can act as both a hydrogen bond donor and acceptor, leading to the formation of dimeric structures in nonpolar solvents and influencing physical properties such as boiling point and solubility.

The reactivity of carboxylic acids is diverse, with the carboxyl group serving as a precursor for the synthesis of numerous other functional groups. Common reactions include esterification (reaction with an alcohol), amidation (reaction with an amine), and reduction to form primary alcohols.

Significance of Dimethylphenyl Derivatives in Organic Synthesis and Mechanistic Biology

The dimethylphenyl moiety of this compound is a significant structural feature. Phenyl groups, in general, are fundamental building blocks in organic synthesis and are prevalent in a vast array of biologically active molecules. The presence of methyl groups on the phenyl ring can influence the compound's electronic properties and steric hindrance, which in turn can affect its reactivity and interaction with biological systems.

In the realm of medicinal chemistry, dimethylphenyl derivatives are found in various therapeutic agents. The substitution pattern of the methyl groups on the aromatic ring is crucial as it can dictate the molecule's ability to bind to specific biological targets. For instance, the spatial arrangement of substituents can impact the efficacy and selectivity of a drug candidate.

In mechanistic biology, dimethylphenyl groups can serve as probes to understand enzyme-substrate interactions and the hydrophobic pockets of receptor binding sites. The lipophilic nature of the dimethylphenyl group can facilitate the transport of molecules across biological membranes.

Scope and Objectives of Current and Future Research on the Chemical Compound

Currently, there is a notable absence of extensive, publicly available research focused specifically on this compound. The objectives of future research on this compound would likely encompass several key areas:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to obtain the pure compound would be a primary objective. This would be followed by comprehensive characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to fully elucidate its structure.

Investigation of Physicochemical Properties: A detailed study of its physical and chemical properties, including its pKa, solubility, and stability, would provide a foundational understanding of the molecule.

Exploration of Biological Activity: Given the prevalence of substituted phenylpropanoic acids in pharmaceuticals, screening this compound for various biological activities, such as anti-inflammatory, analgesic, or antimicrobial effects, would be a logical progression.

Application in Organic Synthesis: Investigating its utility as a building block or intermediate in the synthesis of more complex molecules could unveil new applications in materials science or medicinal chemistry.

A summary of the key research areas and their objectives is presented in the table below.

| Research Area | Objectives |

| Synthesis and Characterization | - Develop efficient synthetic pathways. - Isolate and purify the compound. - Elucidate the molecular structure using spectroscopic methods. |

| Physicochemical Properties | - Determine pKa, solubility, and stability. - Investigate intermolecular interactions. |

| Biological Activity Screening | - Evaluate potential as an anti-inflammatory, analgesic, or antimicrobial agent. - Study structure-activity relationships of related compounds. |

| Synthetic Applications | - Utilize as a starting material for more complex molecules. - Explore its role as a ligand or catalyst component. |

Detailed Research Findings

As of the latest available information, specific and detailed research findings for this compound are not prominently featured in the scientific literature. Therefore, this section will present the known chemical data for the compound and provide a theoretical analysis of its expected spectroscopic properties based on the principles of organic chemistry and data from analogous structures.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the following table.

| Property | Value |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| CAS Number | 61227-50-7 |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Analysis (Theoretical)

A detailed spectroscopic analysis of this compound has not been published. However, the expected features in its NMR and IR spectra can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the C2 position, the methylene (B1212753) protons at the C3 position, and the methyl protons. The aromatic protons of the 3,5-dimethylphenyl group would likely appear as singlets or closely spaced multiplets in the aromatic region (around 7.0 ppm). The two methyl groups attached to the phenyl ring would give a singlet at around 2.3 ppm. The methyl group at the C2 position would appear as a doublet due to coupling with the adjacent methine proton. The methine proton at C2 would be a multiplet due to coupling with the neighboring methylene and methyl protons. The methylene protons at C3 would also present as a multiplet. The acidic proton of the carboxyl group would be a broad singlet, typically downfield (10-13 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift in the range of 170-185 ppm. The aromatic carbons would appear in the 120-140 ppm region, with the carbons bearing the methyl groups showing a different chemical shift from the others. The aliphatic carbons (methine, methylene, and methyls) would resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. libretexts.org For this compound, the following absorption bands would be expected:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.org

A strong and sharp C=O stretching band for the carbonyl group, typically appearing between 1700 and 1725 cm⁻¹. echemi.com

C-H stretching bands for the aromatic and aliphatic C-H bonds, usually observed in the 2850-3100 cm⁻¹ region.

C-O stretching and O-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹).

A summary of the expected spectroscopic data is provided below.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (~7.0 ppm) - Carboxylic acid proton (broad, 10-13 ppm) - Aliphatic protons (methine, methylene, methyls) in the upfield region |

| ¹³C NMR | - Carbonyl carbon (170-185 ppm) - Aromatic carbons (120-140 ppm) - Aliphatic carbons in the upfield region |

| Infrared (IR) | - Broad O-H stretch (2500-3300 cm⁻¹) - Strong C=O stretch (1700-1725 cm⁻¹) - C-H stretches (2850-3100 cm⁻¹) |

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-9(2)6-11(5-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEQHPIGYPNWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Enantioselective Synthesis of 3 3,5 Dimethylphenyl 2 Methylpropanoic Acid

Chirality and Stereoisomerism of 3-(3,5-Dimethylphenyl)-2-methylpropanoic Acid

The molecular structure of this compound contains a stereogenic center, rendering it a chiral molecule. Chirality arises from the carbon atom at the second position (C2) of the propanoic acid chain. This specific carbon atom is bonded to four distinct groups: a hydrogen atom, a methyl group (-CH₃), a carboxylic acid group (-COOH), and a 3,5-dimethylbenzyl group (-CH₂-C₆H₃(CH₃)₂).

Molecules with a single chiral center can exist as a pair of non-superimposable mirror images known as enantiomers. gcms.cz These two forms, designated as (R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid and (S)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid, possess identical physical and chemical properties in an achiral environment, such as boiling point and density. gcms.cz However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity. Their biological and pharmacological activities can also differ significantly, as biological systems like enzymes and receptors are themselves chiral. mdpi.com A 50:50 mixture of both enantiomers is termed a racemic mixture or racemate, which is optically inactive. sigmaaldrich.com

Enantioselective Synthetic Methodologies

The production of single-enantiomer compounds is crucial, particularly in the pharmaceutical industry. mdpi.comwikipedia.org Enantioselective synthesis aims to produce a specific enantiomer, avoiding the waste associated with resolving a racemic mixture where at least half of the material may be discarded. wikipedia.org

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral starting material into a chiral product, with a preference for one enantiomer. mdpi.commdpi.com This method is highly efficient for creating stereogenic centers. For the synthesis of chiral propanoic acid derivatives, transition metal complexes featuring chiral ligands are often employed. For instance, asymmetric hydrogenation or hydroformylation of a corresponding unsaturated precursor using catalysts based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands can establish the chiral center at the C2 position.

Another relevant approach is the asymmetric 1,2-oxytrifluoromethylation of styrenes catalyzed by chiral vanadyl methoxide (B1231860) complexes. nih.gov These complexes, bearing templates such as 3,5-disubstituted-N-salicylidene-t-leucinate, have demonstrated the ability to induce asymmetry in radical cross-coupling reactions, highlighting a potential strategy for stereocenter construction. nih.gov The catalyst's chiral environment dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer.

Chiral Auxiliary and Auxiliary-Mediated Strategies

Chiral auxiliary-mediated synthesis is a robust strategy for controlling stereochemistry. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur stereoselectively.

A common application of this strategy for resolving racemic carboxylic acids is through the formation of diastereomers. wikipedia.org The racemic this compound can be reacted with an enantiomerically pure chiral alcohol, such as L-(−)-menthol, to form a mixture of diastereomeric esters. beilstein-journals.org These diastereomers, having different physical properties, can then be separated using standard techniques like fractional crystallization or chromatography. wikipedia.orgbeilstein-journals.org Following separation, the chiral auxiliary is cleaved to yield the individual, enantiomerically pure (R)- and (S)-acids. beilstein-journals.org Similarly, chiral amines like brucine (B1667951) can be used to form diastereomeric salts that are separable by crystallization. wikipedia.org

| Auxiliary Type | Example Auxiliary | Intermediate | Separation Method |

| Chiral Alcohol | L-(−)-Menthol | Diastereomeric Esters | Chromatography, Crystallization |

| Chiral Amine | Brucine, (+)-Cinchotoxine | Diastereomeric Salts | Crystallization |

| Pyrrolidinone | 3,3-dimethyl-5-substituted-2-pyrrolidinone | N-acyl derivative | Chromatography, Crystallization |

This table illustrates common chiral auxiliaries and their application in resolving racemic carboxylic acids.

Enzymatic Resolution and Biocatalytic Synthesis

Biocatalysis offers a highly selective and environmentally friendly approach to obtaining chiral compounds. Enzymes, being inherently chiral, can exhibit high enantioselectivity. In an enzymatic resolution process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For example, lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester of this compound. This results in a mixture of an enantiomerically pure acid and the unreacted ester of the opposite configuration, which can then be easily separated. Alternatively, lactate (B86563) dehydrogenases (LDHs) have been used for the asymmetric synthesis of chiral α-hydroxy acids by reducing the corresponding α-keto acids. researchgate.net A similar strategy could be envisioned where a dehydrogenase or transaminase acts upon a suitable prochiral precursor to stereoselectively synthesize one enantiomer of the target acid. researchgate.net

Analytical Assessment of Enantiomeric Purity

Determining the enantiomeric excess (ee) or optical purity of a chiral compound is essential. Chiral chromatography is the most prevalent technique for this purpose.

Chiral Chromatography for Enantiomer Separation (e.g., HPLC, GC)

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful method for separating enantiomers. gcms.czmdpi.com The separation is achieved by using a Chiral Stationary Phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus enabling their separation and quantification. nih.gov

Polysaccharide-based CSPs are widely used and have demonstrated broad applicability. nih.govnih.gov Derivatives of cellulose (B213188) and amylose, particularly those functionalized with carbamates like tris-(3,5-dimethylphenylcarbamate), are highly effective for resolving a wide range of chiral compounds. nih.govnih.govnih.gov Given the structural similarity between the 3,5-dimethylphenyl moiety of the analyte and the chiral selector on stationary phases like Chiralcel OD-H or Chiralpak IA, these CSPs are excellent candidates for the enantioseparation of this compound. nih.govnih.gov

Another class of CSPs is based on cyclodextrins, which are cyclic oligosaccharides that can separate enantiomers based on inclusion complexation. sigmaaldrich.comnih.gov Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used as a chiral selector in the mobile phase for the separation of structurally related 2-(methylphenyl)propanoic acids. researchgate.net

| CSP Type | Chiral Selector | Example Application | Separation Mode |

| Polysaccharide | Cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Separation of various racemates, including lactams and arylpropionic acids. mdpi.comnih.gov | Normal Phase, Reversed Phase |

| Polysaccharide | Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) | Resolution of chiral lactams and other cyclic compounds. nih.gov | Normal Phase, Polar Organic |

| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Enantioseparation of 2-(methylphenyl)propanoic acids. researchgate.net | Reversed Phase, Countercurrent Chromatography |

| Cyclodextrin | Derivatized β-cyclodextrins | Separation of a wide range of chiral compounds, including pharmaceuticals and flavors. gcms.cz | Gas Chromatography (GC) |

This interactive table summarizes various Chiral Stationary Phases (CSPs) and their applications in separating chiral molecules similar to this compound.

Spectroscopic Methods for Absolute Configuration Assignment (e.g., CD Spectroscopy)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemical investigation. Among the various analytical techniques available, chiroptical spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, offer a powerful non-destructive approach for elucidating the three-dimensional arrangement of atoms in enantiomers. This section focuses on the application of CD spectroscopy for assigning the absolute configuration of this compound.

Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength and is characterized by positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule.

For this compound, the chromophore responsible for the absorption in the accessible UV region is the 3,5-dimethylphenyl group. The electronic transitions of this aromatic ring, when perturbed by the chiral center at the C2 position of the propanoic acid chain, give rise to characteristic CD signals.

The process of assigning the absolute configuration of the enantiomers of this compound using CD spectroscopy would typically involve the following steps:

Enantioselective Synthesis or Separation: The individual enantiomers, (R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid and (S)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid, must first be obtained in high enantiomeric purity. This is achieved either through enantioselective synthesis, which directly produces one enantiomer in excess, or by resolution of the racemic mixture.

Experimental CD Spectra Measurement: The CD spectra of both the (R) and (S) enantiomers are recorded in a suitable solvent. According to the principles of CD spectroscopy, the spectra of the two enantiomers will be mirror images of each other. A positive Cotton effect in one enantiomer will be observed as a negative Cotton effect of equal magnitude at the same wavelength in the other.

Theoretical CD Spectra Calculation: To unequivocally assign the absolute configuration, the experimental spectra are compared with theoretical spectra generated through quantum chemical calculations. This involves computational modeling of the likely solution-state conformations of both the (R) and (S) enantiomers. For each conformer, the CD spectrum is calculated, and a Boltzmann-averaged spectrum is generated based on the predicted conformational energies.

Comparison and Assignment: The experimental CD spectrum is then compared to the calculated spectra for the (R) and (S) configurations. The absolute configuration is assigned by identifying which calculated spectrum matches the experimental one. A good correlation in terms of the signs and relative intensities of the Cotton effects provides a confident assignment of the absolute stereochemistry.

| Enantiomer | λmax (nm) | Δε (L·mol⁻¹·cm⁻¹) | Assignment |

| (+)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid | ~220 | Positive | (S) |

| ~270 | Negative | ||

| (-)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid | ~220 | Negative | (R) |

| ~270 | Positive |

Note: The assignments in this table are hypothetical and serve for illustrative purposes only. The actual signs of the Cotton effects would need to be determined experimentally and confirmed by theoretical calculations.

In addition to electronic CD, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can also be a powerful tool for absolute configuration determination, particularly for molecules that lack strong UV-Vis chromophores or where electronic CD is ambiguous.

Advanced Synthetic Strategies and Chemical Transformations of 3 3,5 Dimethylphenyl 2 Methylpropanoic Acid

Development of Novel Synthetic Pathways to the Core Structure

The construction of the 3-(3,5-dimethylphenyl)-2-methylpropanoic acid framework can be approached through several synthetic strategies, with Friedel-Crafts-type reactions being a prominent method. This involves the alkylation of an aromatic substrate, in this case, 1,3-dimethylbenzene (m-xylene), with a suitable three-carbon electrophile.

A key challenge in the synthesis is controlling the position of the new carbon-carbon bond on the dimethylphenyl ring (regioselectivity). The Friedel-Crafts alkylation of m-xylene (B151644) is governed by the directing effects of the two methyl substituents.

Regioselectivity: The methyl groups are activating and ortho-, para-directing. In m-xylene, the positions ortho to one methyl group and para to the other (C4 and C6) are highly activated and sterically accessible. The position between the two methyl groups (C2) is sterically hindered, and the position meta to both (C5) is electronically disfavored. Therefore, electrophilic attack is expected to occur predominantly at the C4 position, leading to the desired 1,3,5-substitution pattern. nih.gov A plausible route involves the reaction of m-xylene with an electrophile such as 2-methylpropenoic acid or its derivatives, catalyzed by a Lewis acid like AlCl₃ or a Brønsted acid. mdpi.comyoutube.com

Chemoselectivity: The choice of reagents is critical to prevent unwanted side reactions. For instance, using a reactive electrophile can lead to polymerization or multiple alkylations on the aromatic ring. The use of milder catalysts and controlled reaction temperatures can enhance the selectivity for the desired mono-alkylation product.

A potential synthetic approach is the direct Friedel-Crafts alkylation of m-xylene with methacrylic acid or methyl methacrylate (B99206) in the presence of a catalyst.

Table 1: Plausible Friedel-Crafts Pathway to the Core Structure

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

|---|---|---|---|

| 1,3-Dimethylbenzene (m-xylene) | Methacrylic Acid | AlCl₃ / H₂SO₄ | This compound |

The ester product would require a subsequent hydrolysis step to yield the final carboxylic acid.

Optimizing the synthesis is crucial for maximizing product yield and aligning with the principles of green chemistry, particularly atom economy. wordpress.comjk-sci.com

Yield Optimization: The efficiency of the Friedel-Crafts reaction can be improved by carefully selecting the catalyst, solvent, and temperature. While traditional Lewis acids like AlCl₃ are effective, they often need to be used in stoichiometric amounts and are sensitive to moisture. semanticscholar.org Modern catalysts, such as bismuth triflate (Bi(OTf)₃), can be more tolerant to water and potentially recyclable, offering a greener alternative. semanticscholar.org Controlling the reaction temperature is essential to minimize the formation of thermodynamic side products and prevent polyalkylation. youtube.comyoutube.com

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. acs.org Addition reactions, such as the proposed Friedel-Crafts alkylation, are inherently more atom-economical than substitution or elimination reactions, as they combine reactants with no loss of atoms. rsc.org Designing a synthesis that proceeds via an addition mechanism maximizes the incorporation of starting materials into the target molecule, thereby reducing waste at a molecular level. wordpress.com

Derivatization Strategies for Functional Group Modification

The synthesized this compound possesses two primary sites for further chemical modification: the carboxylic acid moiety and the aromatic ring.

The carboxylic acid group can be readily converted into a variety of esters and amides, which are common derivatives in many chemical fields.

Esterification: The presence of a methyl group at the α-carbon introduces steric hindrance around the carboxylic acid, which can slow down traditional Fischer esterification. ceon.rs More effective methods for esterifying sterically hindered acids include the use of activating agents or specific catalysts. N-bromosuccinimide (NBS) has been shown to catalyze the direct esterification of carboxylic acids under mild conditions. nih.govnih.gov Alternatively, the carboxylic acid can be activated with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) before the addition of an alcohol. peptide.com

Amidation: The formation of an amide bond typically requires the activation of the carboxylic acid to overcome the low nucleophilicity of amines. A wide array of peptide coupling reagents are available for this purpose, such as carbodiimides (DCC, DIC), onium salts (HATU, HBTU), and phosphonium (B103445) reagents (BOP). peptide.comuni-kiel.deresearchgate.net These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which then readily reacts with a primary or secondary amine to form the corresponding amide with high efficiency and under mild conditions. nih.govrsc.org

Table 2: Representative Derivatization of the Carboxylic Acid Moiety

| Reaction Type | Reagent 2 | Coupling Agent/Catalyst | Product Class |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (cat.) or NBS | Methyl Ester |

| Esterification | Ethanol | DCC / DMAP | Ethyl Ester |

| Amidation | Aniline | HATU / DIPEA | N-Phenyl Amide |

The 3,5-dimethylphenyl ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS). The directing effects of the three substituents (two methyl groups, one alkyl group) determine the position of incoming electrophiles. All three groups are ortho-, para-directing. The positions at C2, C4, and C6 are all activated, with the C4 position being particularly favored due to the cumulative directing effects of all three substituents.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring, primarily at the C4 position, to yield 3-(4-nitro-3,5-dimethylphenyl)-2-methylpropanoic acid. masterorganicchemistry.comalevelh2chemistry.com The nitronium ion (NO₂⁺) is the active electrophile in this reaction. youtube.com

Halogenation: Bromination can be achieved using bromine (Br₂) with a Lewis acid catalyst like FeBr₃ to substitute a bromine atom onto the aromatic ring. For benzylic halogenation, N-bromosuccinimide (NBS) in the presence of a radical initiator can be used to selectively brominate one of the benzylic methyl groups on the ring, rather than the ring itself. masterorganicchemistry.comorganic-chemistry.org

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Major Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C4 |

| Bromination | Br₂, FeBr₃ | Br⁺ | C4 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 |

Selective modification of either the carboxylic acid or the methyl groups can be achieved using specific reagents that target one functional group while leaving others intact.

Selective Reduction: The carboxylic acid can be selectively reduced to a primary alcohol without affecting the aromatic ring. Borane (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is highly effective for this transformation. youtube.comresearchgate.net It shows excellent chemoselectivity for carboxylic acids in the presence of many other functional groups, including the aromatic ring. commonorganicchemistry.comjove.comresearchgate.net Stronger, less selective reagents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction. ntu.edu.sg The resulting product would be 3-(3,5-dimethylphenyl)-2-methylpropan-1-ol.

Selective Oxidation: The methyl groups on the aromatic ring are susceptible to oxidation due to their benzylic position. Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can oxidize alkyl chains attached to an aromatic ring, provided they have at least one benzylic hydrogen. lumenlearning.commasterorganicchemistry.com Applying these conditions to this compound would likely oxidize both methyl groups to carboxylic acids, yielding 5-(2-carboxypropyl)-isophthalic acid. The 2-methylpropanoic acid side chain lacks benzylic hydrogens and would be resistant to this type of oxidation. ambeed.comlibretexts.org

Industrial Scale Synthesis and Process Chemistry Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of methodologies that are not only high-yielding but also economically viable, safe, and environmentally sustainable. Process chemistry plays a pivotal role in addressing these challenges by focusing on reaction optimization, scalability, and the implementation of green chemistry principles.

Development of Robust and Scalable Synthetic Protocols

A common approach for the synthesis of arylpropanoic acids on an industrial scale involves the Friedel-Crafts acylation of an aromatic substrate, followed by subsequent reduction and/or rearrangement steps. For the synthesis of this compound, a plausible and scalable route would commence with the Friedel-Crafts acylation of m-xylene.

One potential scalable synthetic pathway can be conceptualized as follows:

Friedel-Crafts Acylation: The reaction of m-xylene with a suitable acylating agent, such as methacryloyl chloride or methacrylic acid, in the presence of a Lewis acid catalyst (e.g., aluminum chloride), would yield 3-(3,5-dimethylphenyl)-2-methylpropenoic acid. The optimization of this step on a large scale would involve careful control of reaction temperature, stoichiometry, and the choice of a solvent that facilitates both the reaction and subsequent work-up procedures.

Hydrogenation: The resulting unsaturated acid can then be subjected to catalytic hydrogenation to afford the desired this compound. This step is crucial for achieving the final saturated structure.

The development of a robust protocol would involve a detailed study of each step to ensure reproducibility and high fidelity on a multi-kilogram scale. Key process parameters that would need to be rigorously defined and controlled are outlined in the table below.

| Parameter | Acylation Step | Hydrogenation Step |

| Reactants | m-Xylene, Methacryloyl Chloride/Methacrylic Acid | 3-(3,5-dimethylphenyl)-2-methylpropenoic acid, Hydrogen gas |

| Catalyst | Aluminum chloride (AlCl3) or other Lewis acids | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or other heterogeneous catalysts |

| Solvent | Dichloromethane, 1,2-dichloroethane, or nitrobenzene | Ethanol, Methanol, Ethyl acetate |

| Temperature | 0 - 50 °C | 25 - 80 °C |

| Pressure | Atmospheric | 1 - 50 bar |

| Reaction Time | 2 - 12 hours | 1 - 8 hours |

| Work-up | Quenching with water/ice, extraction, and solvent removal | Filtration of catalyst, solvent evaporation |

| Purification | Crystallization, Distillation | Crystallization |

This table presents a hypothetical, yet chemically plausible, set of parameters for the scalable synthesis of this compound.

Catalytic Systems for Efficient Production

The efficiency of the industrial synthesis of this compound is heavily reliant on the choice and performance of the catalytic systems employed.

For the Friedel-Crafts acylation step , while traditional Lewis acids like aluminum chloride are effective, their use on an industrial scale presents challenges related to catalyst waste, corrosion, and difficult work-up procedures. Modern approaches focus on the use of solid acid catalysts, such as zeolites (e.g., HY zeolite) and iron-modified tungstophosphoric acid supported on titania, which can be easily recovered and reused, thereby reducing waste and improving process economics. researchgate.net Iron oxide supported on HY zeolite has shown excellent performance in the acylation of m-xylene, demonstrating high conversion rates and the potential for catalyst recycling without significant loss of activity. rsc.orgrsc.org

In the hydrogenation step , heterogeneous catalysts are favored for their ease of separation from the reaction mixture. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are common choices for the reduction of carbon-carbon double bonds. The selection of the catalyst and support can influence the reaction's efficiency and selectivity. For instance, the use of specific chiral catalysts could also enable the asymmetric hydrogenation of the propenoic acid intermediate to yield a single enantiomer of the final product, which is often a requirement for pharmaceutical applications. acs.org

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the industrial synthesis of this compound is essential for sustainable production. Key green chemistry metrics, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), are used to evaluate the environmental footprint of a synthetic process. nih.govmdpi.comyoutube.com

The application of these principles to the synthesis of the target compound would involve:

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. The conceptualized Friedel-Crafts acylation followed by hydrogenation is an addition reaction, which generally has a high atom economy.

Use of Safer Solvents: Selecting solvents with a lower environmental impact and toxicity profile. For instance, exploring the use of greener solvents in the acylation and hydrogenation steps, or even solvent-free conditions for the acylation reaction, would be a key consideration. beilstein-journals.org

Catalysis: Employing catalytic reagents in preference to stoichiometric reagents is a cornerstone of green chemistry. The use of recyclable solid acid catalysts for acylation and heterogeneous catalysts for hydrogenation aligns with this principle.

Waste Reduction: Minimizing waste generation by optimizing reaction conditions, improving yields, and implementing catalyst recycling. The E-Factor and PMI are critical metrics for quantifying waste generation in a process. nih.govacsgcipr.orgscientificupdate.com

The table below outlines how green chemistry principles can be applied to the proposed synthetic route.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Utilizing addition reactions like Friedel-Crafts and hydrogenation. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like aluminum chloride with solid acid catalysts. |

| Designing Safer Chemicals | The final product's toxicological profile would be a consideration in a pharmaceutical context. |

| Safer Solvents and Auxiliaries | Exploring greener solvent alternatives or solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | While not directly applicable to this synthesis, this principle is a broader goal in chemical manufacturing. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing recyclable heterogeneous and solid acid catalysts. |

| Design for Degradation | Considering the environmental fate of the product and any byproducts. |

| Real-time analysis for Pollution Prevention | Implementing in-process controls to monitor reaction progress and prevent excursions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

By systematically applying these principles, the industrial-scale synthesis of this compound can be designed to be not only efficient and cost-effective but also environmentally responsible.

Sophisticated Structural Elucidation and Conformational Analysis of 3 3,5 Dimethylphenyl 2 Methylpropanoic Acid

Advanced Spectroscopic Techniques for Structural Characterization

No published ¹H NMR, ¹³C NMR, or advanced 2D NMR data (such as COSY, HSQC, HMBC, or NOESY) for 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid could be located. This information is critical for mapping the precise connectivity and spatial relationships of the atoms within the molecule.

Specific FT-IR and Raman spectra, which would provide information on the characteristic vibrational frequencies of the carboxylic acid and dimethylphenyl functional groups and offer insights into the molecule's conformational state, are not available in the reviewed literature.

While general fragmentation patterns for propanoic acids can be predicted, the specific mass spectrum, including the molecular ion peak and detailed fragmentation data for this compound, has not been documented in available sources. This prevents a detailed analysis of its fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence of a solved crystal structure for this compound. Consequently, details regarding its solid-state packing, unit cell parameters, and specific intermolecular interactions, such as hydrogen bonding, cannot be described.

Without crystallographic data, an analysis of the compound's conformation in the solid state, including critical torsion angles and the orientation of the substituent groups, is not possible.

Dynamic Stereochemistry and Conformational Isomerism in Solution

The solution-state structure of this compound is not static but exists as a dynamic equilibrium of multiple conformational isomers. This dynamic behavior arises from the facile rotation around several single bonds within the molecule. The interplay of steric and electronic effects governs the relative energies of these conformers and the energy barriers separating them. Understanding this conformational landscape is crucial for a comprehensive appreciation of the molecule's chemical and physical properties.

The primary modes of conformational isomerism in this compound involve rotation about three key single bonds:

τ1: The bond between the C2 of the propanoic acid chain and the benzylic carbon.

τ2: The bond between the benzylic carbon and the C1 of the dimethylphenyl ring.

τ3: The bond between the C2 and C1 (carboxyl carbon) of the propanoic acid chain.

The rotation around these bonds gives rise to a complex potential energy surface with several local minima, each corresponding to a distinct conformer. The relative populations of these conformers in solution are determined by their Gibbs free energies, and the rate of interconversion is dictated by the heights of the rotational energy barriers.

Rotational Barriers and Conformational Populations

A hypothetical potential energy scan for rotation around the τ1 and τ2 bonds would likely reveal several stable conformers. These can be broadly categorized as extended (anti) or bent (gauche) with respect to the orientation of the phenyl ring and the carboxyl group. In the case of the structurally related 3,5-bistrifluoromethylhydrocinnamic acid, both bent and extended conformations of the propanoic acid side chain have been identified. mdpi.com

The presence of the methyl group at the C2 position of the propanoic acid chain in this compound introduces an additional layer of steric hindrance that would influence the rotational barriers and the relative energies of the conformers compared to an unsubstituted analogue.

Hypothetical Conformational Analysis Data

In the absence of specific published data for this compound, the following tables present hypothetical data that would be expected from a DFT study. These tables are for illustrative purposes to demonstrate the type of information that would be obtained from such an analysis.

Table 1: Calculated Relative Energies and Boltzmann Populations of Major Conformers of this compound in a Nonpolar Solvent (Illustrative)

| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A (Extended) | ~180°, ~90° | 0.00 | 65.2 |

| B (Bent) | ~60°, ~90° | 0.50 | 25.5 |

| C (Bent) | ~-60°, ~90° | 0.55 | 9.3 |

This interactive table illustrates the hypothetical relative energies and corresponding populations of the most stable conformers. The extended conformer is postulated to be the global minimum, with two nearly isoenergetic bent conformers at slightly higher energy.

Table 2: Calculated Rotational Energy Barriers for Interconversion between Major Conformers (Illustrative)

| Interconversion | Rotational Barrier (kcal/mol) |

| A → B | 3.5 |

| A → C | 3.8 |

| B → C | 2.1 |

This interactive table presents hypothetical energy barriers for the interconversion between the major conformers. These barriers are expected to be low enough to allow for rapid exchange at room temperature, which is a hallmark of dynamic stereochemistry.

Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental technique for investigating conformational dynamics in solution. mdpi.com At sufficiently low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the observation of distinct sets of signals for each populated conformer. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals and eventually, at high temperatures, a time-averaged spectrum. Analysis of the line shapes as a function of temperature can provide quantitative information about the rates of exchange and the activation energy barriers for rotation.

For this compound, DNMR studies would be expected to reveal the dynamic equilibrium between the different conformational isomers. However, to date, no such studies have been reported in the scientific literature.

Computational and Theoretical Investigations of 3 3,5 Dimethylphenyl 2 Methylpropanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a prominent method for assessing the structural and spectral properties of organic compounds due to its balance of accuracy and computational efficiency. mdpi.commdpi.com Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G** to model the molecule's electronic structure. mdpi.comresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comnih.gov The procedure begins with an initial molecular geometry and iteratively adjusts atomic positions to find a new geometry with a lower energy, continuing until a true energy minimum is located. mdpi.commdpi.com For 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid, this process would precisely define key bond lengths, bond angles, and dihedral (torsion) angles of its ground state structure.

The conformational energy landscape maps the energy of the molecule as a function of its geometry, revealing the different possible conformations and the energy barriers between them. nih.govresearchgate.net This landscape is explored by systematically rotating specific single bonds and calculating the corresponding energy. For this molecule, key rotations would include the bond connecting the phenyl ring to the propanoic acid chain and the bonds within the acid moiety. The resulting energy profile identifies stable conformers (local energy minima) and the transition states that separate them, providing insight into the molecule's flexibility and structural dynamics. elifesciences.orgrsc.org

Table 1: Predicted Structural Parameters for this compound The following table outlines the expected geometric parameters based on DFT optimizations of structurally similar molecules. Actual values require a specific computational study.

| Parameter | Description | Expected Value / Observation |

|---|---|---|

| C=O Bond Length | The double bond in the carboxyl group. | Approximately 1.21 - 1.22 Å. |

| C-O Bond Length | The single bond in the carboxyl group. | Approximately 1.35 - 1.37 Å. |

| Aromatic C-C Bond Lengths | Bonds within the 3,5-dimethylphenyl ring. | Expected to be in the range of 1.38 - 1.40 Å, typical for substituted benzene (B151609) rings. |

| Dihedral Angles | Defines the orientation of the phenyl ring relative to the propanoic acid chain. | Optimization would reveal the most stable rotational conformation, minimizing steric hindrance. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.comnih.gov

DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distributions. For this compound, the electron-rich 3,5-dimethylphenyl ring is expected to be a primary contributor to the HOMO. Conversely, the LUMO is likely to be distributed over the electron-accepting carboxylic acid group. The HOMO-LUMO gap can be used to understand the electronic transitions within the molecule. schrodinger.com

Table 2: Predicted Electronic Properties for this compound This table presents typical values and descriptions for electronic properties derived from DFT calculations. Specific values for the title compound are illustrative.

| Property | Description | Illustrative Value / Observation |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | A negative value, e.g., ~ -6.5 eV. The spatial plot would likely show high density on the dimethylphenyl ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A less negative or positive value, e.g., ~ -1.5 eV. The spatial plot would likely show density around the carboxylic acid group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A relatively large gap (e.g., ~5.0 eV) would suggest high kinetic stability. irjweb.com |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govnih.gov DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. nih.gov By comparing the calculated vibrational spectrum with an experimental one, each band in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of bonds. nih.govajchem-a.com

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-H stretching from the aromatic ring and alkyl groups, and various bending modes. The correlation between theoretical and experimental frequencies is often improved by applying a scaling factor to the calculated values to account for systematic errors and vibrational anharmonicity. nih.gov

Table 3: Correlation of Key Vibrational Modes for this compound This table correlates expected vibrational modes with typical experimental frequency ranges. Calculated frequencies from DFT would provide more precise assignments.

| Vibrational Mode | Functional Group | Typical Experimental IR Range (cm-1) | Expected DFT Observation |

|---|---|---|---|

| O-H Stretching | Carboxylic Acid | 2500 - 3300 (broad) | A strong, broad band predicted in this region. |

| C-H Stretching (Aromatic) | Dimethylphenyl Ring | 3000 - 3100 | Multiple sharp peaks predicted just above 3000 cm-1. |

| C-H Stretching (Alkyl) | Methyl & Propanoic Chain | 2850 - 3000 | Strong peaks corresponding to symmetric and asymmetric stretching. |

| C=O Stretching | Carboxylic Acid | 1700 - 1725 | A very strong, sharp absorption band predicted in this region. |

| C-C Stretching (Aromatic) | Dimethylphenyl Ring | 1450 - 1600 | Several bands of variable intensity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis interprets the complex, many-electron wavefunction in terms of localized bonds, lone pairs, and core orbitals, which aligns closely with classical Lewis structure concepts. wisc.edunih.gov This method is highly effective for investigating intramolecular bonding, interactions between bonds, and charge transfer phenomena within a molecule. researchgate.net

NBO analysis can quantify intramolecular charge transfer (ICT) and other stabilizing interactions by examining the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. wisc.edu The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. wisc.edu

Table 4: Potential Intramolecular Stabilizing Interactions in this compound This table describes plausible donor-acceptor interactions that would be quantified by NBO analysis.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Significance |

|---|---|---|---|

| LP(O) of C=O | π(C-C) of Phenyl Ring | Lone Pair -> Antibonding π | Contributes to the delocalization between the acid and the ring system. |

| LP(O) of C-OH | σ(C-C) | Lone Pair -> Antibonding σ | Indicates hyperconjugative stabilization within the propanoic acid moiety. |

| π(C-C) of Phenyl Ring | σ*(C-C) of Propanoic Chain | π -> Antibonding σ | Represents electron delocalization from the aromatic ring to the alkyl side chain. |

NBO analysis provides a detailed description of the chemical bonds within a molecule, including the hybridization of the atomic orbitals that form them. researchgate.net It calculates the percentage of s, p, d, etc., character for each hybrid orbital, offering a quantitative picture of atomic hybridization (e.g., sp², sp³).

For this compound, NBO analysis would confirm the sp² hybridization of the carbon atoms in the aromatic ring and the carboxyl carbon. The remaining carbons in the propanoic acid chain and the methyl groups would be characterized as sp³. The analysis also details the composition of each bond, showing how much each atom contributes to the bonding orbital, which relates to bond polarity.

Table 5: Predicted NBO Bonding and Hybridization for Selected Atoms This table illustrates the type of bonding and hybridization information that NBO analysis provides.

| Atom/Bond | Expected Hybridization | Description |

|---|---|---|

| Aromatic Carbons (C1-C6) | ~sp2.2 | Consistent with an aromatic system, showing slight deviations from ideal sp² due to substitution. |

| Carboxyl Carbon (C=O) | ~sp2.0 | Nearly ideal sp² hybridization due to the double bond with oxygen. |

| Alkyl Carbons (Propanoic Chain) | ~sp3.0 | Typical tetrahedral sp³ hybridization for saturated carbon atoms. |

| C=O Bond | σ and π bonds | Composed of one σ-bond and one π-bond. NBO would detail the polarization of these bonds towards the oxygen atom. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other entities, such as biological receptors or other chemical reagents. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. Different colors represent different potential values; typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials.

For this compound, an MEP analysis would identify the electron-rich oxygen atoms of the carboxylic acid group as the most negative potential sites, making them likely points for interaction with electrophiles or for forming hydrogen bonds. The aromatic ring and hydrocarbon portions would exhibit less negative or slightly positive potentials.

However, a specific Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been found in publicly available scientific literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes, stability, and interactions of a molecule in various environments.

Conformational Dynamics in Different Solvation Environments

Specific studies detailing the conformational dynamics of this compound in different solvation environments through MD simulations are not available in the reviewed literature.

Ligand-Biomolecular Interactions (Theoretical Modeling)

Theoretical modeling, particularly through MD simulations and molecular docking, is crucial for understanding how a ligand like this compound might interact with a biological target, such as a protein receptor. Docking studies would predict the preferred binding orientation of the molecule within the active site of a receptor, while subsequent MD simulations could assess the stability of this binding pose over time, calculating binding free energies and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Despite the utility of these methods, specific theoretical modeling studies on the ligand-biomolecular interactions of this compound were not identified in public research databases.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These indices are calculated using methods like Density Functional Theory (DFT) and are essential for predicting a molecule's chemical behavior.

Fukui Functions for Predicting Reactive Sites

Fukui functions are used within DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. The function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. A high value of the Fukui function indicates a site that is highly susceptible to a particular type of attack. For this compound, these calculations could pinpoint specific atoms on the aromatic ring or the carboxylic acid group that are most likely to participate in chemical reactions.

A detailed analysis of Fukui functions for this compound is not present in the available scientific literature.

Chemical Hardness, Electrophilicity, and Nucleophilicity Indices

Chemical Hardness (η): This measures the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard" and less reactive.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Nucleophilicity Index (N): This measures the ability of a molecule to donate electrons.

These parameters provide a quantitative scale for comparing the reactivity of different compounds. Calculating these indices for this compound would offer significant insight into its chemical stability and potential reactivity in various chemical processes.

Publicly accessible research containing calculated values for the chemical hardness, electrophilicity, and nucleophilicity indices for this compound could not be located.

In Vitro Biological Activity and Mechanistic Studies of 3 3,5 Dimethylphenyl 2 Methylpropanoic Acid and Its Analogs

Investigations into Enzyme Inhibition and Modulation (In Vitro)

While direct enzymatic inhibition data for 3-(3,5-dimethylphenyl)-2-methylpropanoic acid is limited in publicly available research, studies on analogous compounds with the 3,5-dimethylphenyl moiety offer valuable insights into potential activities.

Specific Enzyme Target Identification and Characterization (e.g., Aromatase, Cytochrome P450, Lysosomal Phospholipase A2)

Research into analogs of this compound has identified cytosolic phospholipase A2 (cPLA2) as a potential enzyme target. Specifically, a study on propionic acid derivatives containing a 3,5-dimethyl-substituted pyrrole ring, a bioisostere of the phenyl ring, demonstrated inhibitory activity against 85 kDa cPLA2. The monoacylated analog, 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid, was found to be an inhibitor of this enzyme. nih.gov

In this study, enzyme inhibition was evaluated by measuring the release of arachidonic acid from bovine platelets induced by the calcium ionophore A23187. nih.gov The results for this analog are summarized in the table below.

| Compound Name | Target Enzyme | IC50 (µM) |

| 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid | Cytosolic Phospholipase A2 | 24 |

| 3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid | Cytosolic Phospholipase A2 | 13 |

Data sourced from a study on pyrrole-containing propionic acid analogs. nih.gov

Information regarding the direct inhibition of aromatase or cytochrome P450 enzymes by this compound or its close analogs is not extensively documented in the reviewed literature.

Elucidation of Inhibitory Mechanisms and Binding Modes

The precise inhibitory mechanisms and binding modes of this compound with specific enzymes have not been fully elucidated. However, for the analog 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid, its inhibition of cPLA2 suggests interference with the hydrolysis of membrane phospholipids, thereby reducing the release of arachidonic acid. nih.gov The structural features, including the lipophilic octadecanoyl chain and the carboxylic acid group, likely play crucial roles in its interaction with the enzyme's active site.

Receptor Interaction and Allosteric Modulation Studies (In Vitro)

Investigations into analogs of this compound have revealed significant interactions with hemoglobin, acting as allosteric modulators.

Binding Affinity and Selectivity Assays with Recombinant Receptors

While studies on recombinant receptors are not prominently featured, extensive research has been conducted on the interaction of analogs with native human hemoglobin.

Modulation of Biochemical Signaling Pathways (e.g., Anti-inflammatory Pathways, Hemoglobin Allosteric Effect)

A significant body of research has focused on the allosteric modulation of hemoglobin by analogs of this compound. One such potent allosteric effector is 2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid (RSR-13). nih.gov This compound has been shown to decrease the oxygen affinity of hemoglobin, effectively shifting the oxygen equilibrium curve to the right. nih.govnih.gov This effect is attributed to the binding of the molecule to the central water cavity of the hemoglobin tetramer, stabilizing the low-affinity T-state (tense state) of the protein. nih.gov

X-ray crystallography studies have revealed that RSR-13 and its analogs bind to a pair of symmetry-related sites within the hemoglobin central cavity. nih.gov Key interactions involve the carboxylic acid group of the modulator with the guanidinium (B1211019) group of arginine 141α and the amide oxygen with the ammonium (B1175870) ion of lysine 99α. nih.gov The 3,5-dimethylphenyl group participates in interactions with asparagine 108β. nih.gov

The in vitro activity of these allosteric modulators is often quantified by the change in the partial pressure of oxygen at which hemoglobin is 50% saturated (P50). An increase in P50 indicates a decrease in oxygen affinity.

| Compound Name | In Vitro Effect |

| 2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid (RSR-13) | Decreases oxygen affinity of hemoglobin |

| 2-[4-[[(3,5-dichloroanilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid (RSR-4) | Decreases oxygen affinity of hemoglobin |

These compounds are structural analogs and demonstrate a significant allosteric effect on hemoglobin. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on the allosteric modulator analogs of this compound have provided valuable insights into the structural requirements for potent activity. The 3,5-disubstitution on the anilino ring is a critical determinant of the hemoglobin allosteric modifying activity. nih.gov

In a series of 2-(aryloxy)-2-methylpropionic acids, the 3,5-dimethyl derivative was among the most active compounds in decreasing the oxygen affinity of human hemoglobin A. nih.gov Further studies on chiral analogs based on the lead compound RSR-13 (which contains the 3,5-dimethylanilino moiety) have shown that stereochemistry at the chiral center also influences allosteric activity, with measurable differences observed between enantiomers and their racemic mixtures. nih.gov For instance, the (-)-(1R,2R) enantiomer of 1-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylcyclopentane carboxylic acid exhibited greater in vitro activity in hemoglobin solutions than its corresponding (+)-enantiomer and the racemate. nih.gov

Role of the Carboxylic Acid and Methyl Groups in Ligand-Target Recognition

The carboxylic acid and α-methyl groups are characteristic features of the profen subclass of nonsteroidal anti-inflammatory drugs (NSAIDs). In well-studied profens like ibuprofen and naproxen, the carboxylic acid moiety is crucial for their anti-inflammatory activity, as it is involved in binding to the active site of cyclooxygenase (COX) enzymes. The α-methyl group is also known to influence the potency and stereoselectivity of these compounds. For this compound, it is hypothesized that these groups would play a similar critical role in any potential biological activity, but specific mechanistic studies to confirm this are lacking.

Stereochemical Impact on In Vitro Activity and Selectivity

The presence of a chiral center at the second carbon of the propanoic acid chain in 2-methylpropanoic acid derivatives results in two stereoisomers (enantiomers). In many profens, the (S)-enantiomer is responsible for the majority of the therapeutic activity, while the (R)-enantiomer is often less active or inactive. The stereochemical impact on the in vitro activity and selectivity of this compound has not been investigated in published studies.

Antimicrobial and Antifungal Efficacy Studies (In Vitro)

There is no available data from in vitro studies on the antimicrobial or antifungal efficacy of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations

No studies reporting the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against any bacterial or fungal strains have been found.

Mechanistic Studies on Cellular Targets in Microbial Pathogens

Without evidence of antimicrobial or antifungal activity, no mechanistic studies on the potential cellular targets of this compound in microbial pathogens have been conducted or published.

Antioxidant Activity Assessment (In Vitro Assays)

There are no published reports on the in vitro antioxidant activity of this compound. Standard in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, or ferric reducing antioxidant power (FRAP) assays, have not been applied to this specific compound in the available literature.

Advanced Analytical Method Development for 3 3,5 Dimethylphenyl 2 Methylpropanoic Acid

Quantitative Analysis in Complex Biological and Chemical Matrices

Quantifying 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid in complex samples, such as biological fluids (plasma, urine) or chemical reaction mixtures, presents significant challenges due to the presence of interfering substances. nih.gov Mass spectrometry-based methods are particularly well-suited for this purpose, offering the high sensitivity and selectivity needed to detect trace amounts of the analyte. nih.gov The use of isotopically labeled internal standards is a common strategy to compensate for matrix effects and variations in the analytical process, thereby improving the accuracy of quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the premier techniques for the quantitative analysis of organic molecules in complex matrices. nih.gov The development of such methods for this compound requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An LC-MS/MS method for this compound would typically involve protein precipitation or liquid-liquid extraction to isolate the analyte from the biological matrix. nih.gov Chromatographic separation is commonly achieved using a reversed-phase C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile (B52724) or methanol) is often employed. researchgate.net Detection is performed on a triple quadrupole mass spectrometer, usually in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure specificity and sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of the carboxylic acid must often be increased through derivatization. Following extraction from the matrix, the compound would be chemically modified before injection. Separation is typically performed on a capillary column, such as an HP-5, with helium as the carrier gas. nih.govsrce.hr The mass spectrometer is operated in electron ionization (EI) mode, and quantification is based on selected-ion monitoring (SIM) of characteristic fragment ions. researchgate.net

Method validation is performed according to international guidelines (e.g., ICH M10) to ensure reliability. nih.gov Key validation parameters include linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). nih.govresearchgate.net

Table 1: Typical Validation Parameters for a Bioanalytical Method

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | Assesses the relationship between concentration and instrument response over a defined range. |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Measures the closeness of determined values to the true value. |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Evaluates the repeatability of the method (intra- and inter-day). researchgate.net |

| Recovery (%) | Consistent, precise, and reproducible | The efficiency of the analyte extraction process from the matrix. |

| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Defines the sensitivity limit of the method. |

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. mdpi.com For carboxylic acids like this compound, it is particularly crucial for GC-MS analysis to increase volatility and thermal stability. gcms.cz It can also be used in LC-MS to improve ionization efficiency. researchgate.net

The choice of reagent depends on the functional group being targeted. gcms.cz Common derivatization strategies for carboxylic acids fall into three main categories:

Silylation: Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. This is a highly effective and common method for GC analysis. researchgate.net

Alkylation/Esterification: This involves converting the carboxylic acid into an ester. Reagents like pentafluorobenzyl bromide (PFBBr) can be used to create derivatives that are highly sensitive to electron capture detection (ECD) in GC. gcms.cz For LC-MS, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to create derivatives with enhanced ionization efficiency. mdpi.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with alcohols and amines, but are less commonly used for the primary derivatization of carboxylic acids. gcms.cz

Optimization of the derivatization reaction involves adjusting parameters such as reagent concentration, solvent, reaction time, and temperature to maximize the product yield and ensure a complete and reproducible reaction. nih.govresearchgate.net

Table 2: Comparison of Derivatization Approaches for Carboxylic Acids

| Derivatization Method | Reagent Example | Primary Application | Advantages |

|---|---|---|---|

| Silylation | MSTFA, BSTFA | GC-MS | Forms stable, volatile derivatives; clean reaction byproducts. |

| Alkylation (Esterification) | PFBBr, Diazomethane | GC-MS, GC-ECD | Can significantly increase sensitivity for specific detectors. |

| Amidation/Coupling | 3-NPH with EDC | LC-MS/MS | Improves ionization efficiency for enhanced MS sensitivity. mdpi.com |

Impurity Profiling and Purity Assessment Methodologies

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. ajprd.com Regulatory bodies like the International Council for Harmonisation (ICH) mandate the reporting, identification, and qualification of impurities. iajps.com These unwanted chemicals can arise from starting materials, by-products of the synthesis, or degradation of the final compound. ajprd.com

The primary analytical tool for impurity profiling is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer. researchgate.net A robust HPLC method must be able to separate the main compound from all known and potential impurities, including process-related impurities and degradation products. researchgate.net

Method development for purity assessment involves:

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18 or C8) is typically the first choice. The mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized using a gradient elution to resolve all components. iajps.com

Wavelength Selection: For UV detection, a wavelength at which both the active pharmaceutical ingredient (API) and the impurities have significant absorbance is chosen to ensure all components are detected. researchgate.net

Method Validation: The method is validated for specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification) for both the API and its specified impurities. researchgate.net

Techniques like HPLC coupled with mass spectrometry (LC-MS) are invaluable for identifying unknown impurities by providing molecular weight and structural information. researchgate.net

Stability Indicating Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. kinampark.com The development of a SIM is crucial for determining the shelf-life and storage conditions of a drug substance. conicet.gov.ar

The development process begins with forced degradation (stress testing) studies, where the compound is exposed to harsh conditions to accelerate its decomposition. jyoungpharm.org This helps to generate potential degradation products and demonstrate the method's ability to separate them from the intact analyte. ekb.eg

Typical stress conditions include:

Acidic and Basic Hydrolysis: Exposure to strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures. jyoungpharm.org

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂). jyoungpharm.org

Thermal Stress: Exposing the solid or solution to high temperatures. ekb.eg

Photolytic Stress: Exposing the compound to UV and visible light, as specified in ICH guidelines. ekb.eg

The stressed samples are then analyzed by a chromatographic method, typically RP-HPLC with a photodiode array (PDA) detector. The PDA detector is crucial as it can assess the peak purity of the main compound, ensuring that the chromatographic peak is not co-eluting with any degradants. conicet.gov.ar The method is optimized until baseline separation is achieved between the parent compound and all major degradation products. conicet.gov.arjyoungpharm.org The validation of a SIM must demonstrate specificity as its most critical parameter. kinampark.com

Table 3: Example of a Forced Degradation Study Summary

| Stress Condition | Conditions | % Degradation of Main Compound | Observations |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 12.5% | One major degradation peak observed. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 8h | 21.0% | Two major degradation peaks observed. |

| Oxidative | 3% H₂O₂, RT, 12h | 15.8% | One major degradation peak observed. |

| Thermal | 80°C, 48h | 5.2% | Minor degradation observed. |

| Photolytic | 1.2 million lux hours | 8.9% | Minor degradation observed. |

Broader Research Applications and Future Directions for 3 3,5 Dimethylphenyl 2 Methylpropanoic Acid

A Latent Role as a Key Intermediate in Complex Organic Synthesis

The utility of 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid as a foundational building block in the intricate art of organic synthesis is an area ripe for discovery. The molecular architecture of this compound, featuring a substituted aromatic ring coupled with a chiral propanoic acid moiety, suggests its potential as a precursor for more complex and valuable molecules. The dimethylphenyl group offers a stable, sterically defined scaffold that can direct subsequent chemical transformations, while the carboxylic acid and the adjacent methyl group provide reactive handles for chain elongation, cyclization, and the introduction of diverse functional groups.

Currently, public-domain research does not extensively document the use of this specific acid as a key intermediate. However, analogous structures are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Future research could focus on leveraging the unique substitution pattern of the dimethylphenyl ring to influence the stereochemistry and electronic properties of target molecules.

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Reagents and Conditions | Potential Product Class |

| Amide Coupling | Amine, Coupling Agents (e.g., DCC, EDC) | Bioactive Amides, Ligands |

| Esterification | Alcohol, Acid Catalyst | Fragrances, Plasticizers |

| Reduction of Carboxylic Acid | Reducing Agents (e.g., LiAlH4) | Chiral Alcohols, Building Blocks |

| Alpha-Functionalization | Halogenating Agents, Bases | Halogenated Intermediates |

Untapped Potential in Materials Science and Polymer Chemistry